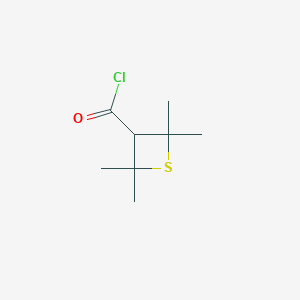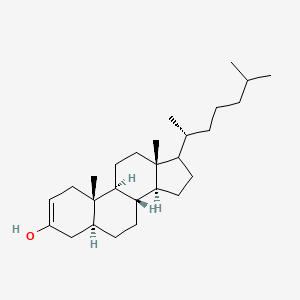![molecular formula C12H11ClO B14341347 11-Chloromethylene pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one CAS No. 92687-89-3](/img/structure/B14341347.png)
11-Chloromethylene pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Chloromethylene pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one is a polycyclic cage compound with a unique structure. It contains 25 atoms in total, including 11 hydrogen atoms, 12 carbon atoms, 1 oxygen atom, and 1 chlorine atom . This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 11-Chloromethylene pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one involves several steps. One common method includes the use of sulphated zirconia as a catalyst in protection-deprotection reactions and Mg/Al hydrotalcite in cyanosilylation reactions. These reactions can be carried out under classical thermal conditions or with microwave radiation to improve yields and reaction times . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
11-Chloromethylene pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include p-toluenesulfonic acid, benzene, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve functionalization of the polycyclic cage structure.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a model compound for studying polycyclic cage structures and their reactivity. In biology and medicine, it may be explored for its potential therapeutic properties, although specific applications are still under investigation. In industry, it can be used in the development of new materials and catalysts .
Mecanismo De Acción
The mechanism of action of 11-Chloromethylene pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one involves its interaction with various molecular targets and pathways. The exact molecular targets and pathways are still being studied, but its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research purposes .
Comparación Con Compuestos Similares
11-Chloromethylene pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one can be compared with other similar polycyclic cage compounds, such as pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione. These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the chloromethylene group in this compound makes it unique and influences its chemical behavior .
Propiedades
Número CAS |
92687-89-3 |
|---|---|
Fórmula molecular |
C12H11ClO |
Peso molecular |
206.67 g/mol |
Nombre IUPAC |
(11E)-11-(chloromethylidene)pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one |
InChI |
InChI=1S/C12H11ClO/c13-2-5-6-3-1-4-8-7(3)9(5)11(8)12(14)10(4)6/h2-4,6-11H,1H2/b5-2+ |
Clave InChI |
MJZGJTGOOMRSNK-GORDUTHDSA-N |
SMILES isomérico |
C1C2C3C4C1C5C2/C(=C\Cl)/C3C4C5=O |
SMILES canónico |
C1C2C3C4C1C5C2C(=CCl)C3C4C5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


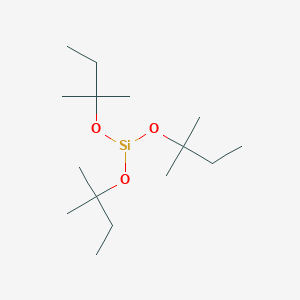
![L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]-](/img/structure/B14341276.png)
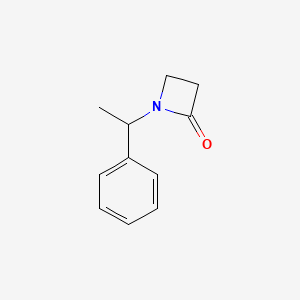
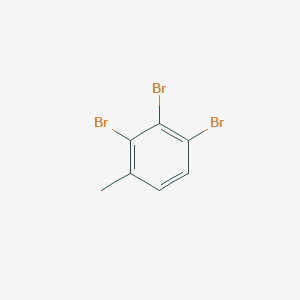
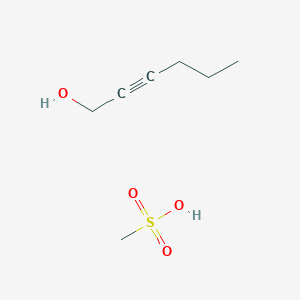
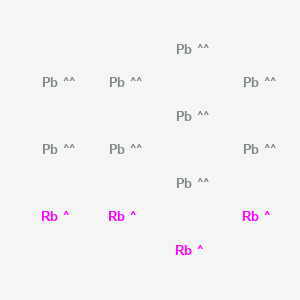
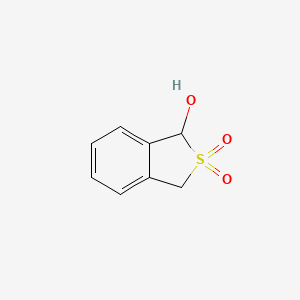
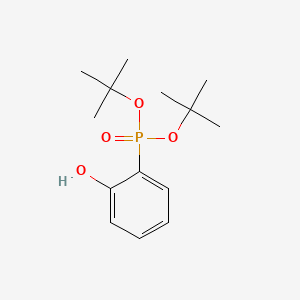
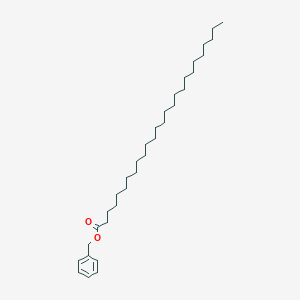

![Thiophene, 2,2'-[1,2-bis(methylene)-1,2-ethanediyl]bis-](/img/structure/B14341336.png)
![[3-[(E)-3-[(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl)oxy]-3-oxo-1-phenylprop-1-en-2-yl]phenyl]-(2-methylpropyl)azanium;dichloride](/img/structure/B14341340.png)
